1,3-Dibromo-4,4-dimethylpentan-2-one
Description
1,3-Dibromo-4,4-dimethylpentan-2-one is a brominated ketone featuring two bromine atoms at positions 1 and 3, along with two methyl groups at position 4 of the pentan-2-one backbone. Brominated ketones are widely used in alkylation, halogenation, and decontamination processes due to their electrophilic bromine substituents .
Properties
CAS No. |
1577-32-8 |
|---|---|
Molecular Formula |
C7H12Br2O |
Molecular Weight |
271.98 |
IUPAC Name |
1,3-dibromo-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H12Br2O/c1-7(2,3)6(9)5(10)4-8/h6H,4H2,1-3H3 |
InChI Key |
CQDLXEJFQWKBMO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)CBr)Br |
Synonyms |
1,3-Dibromo-4,4-dimethyl-2-pentanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,3-Dibromo-4,4-dimethylpentan-2-one with structurally related compounds, focusing on molecular properties, physical characteristics, and applications:
Key Observations:
Bromination Effects: Brominated compounds (e.g., this compound, 1,5-Dibromopentan-2-one) exhibit higher molecular weights and reactivity compared to non-halogenated analogs like 4,4-dimethyl-2-pentanone. Bromine enhances electrophilicity, making these compounds suitable for substitution reactions .
Steric Influence: The 4,4-dimethyl groups in the target compound likely reduce solubility in polar solvents compared to non-methylated dibromo ketones .
Applications : Brominated ketones are critical in synthesizing complex molecules (e.g., pharmaceuticals, agrochemicals) and decomposing hazardous agents (e.g., nerve gases) via oxidative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
